5-fluoro-tubercidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

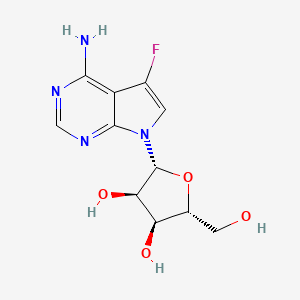

(2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C11H13FN4O4 and its molecular weight is 284.247. The purity is usually 95%.

BenchChem offers high-quality (2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- La 5-fluoro-tubercidine présente des propriétés antivirales. Elle a été étudiée comme inhibiteur de la réplication de l'ARN du virus de l'hépatite C (VHC) . Cette application est essentielle dans la lutte contre les infections par le VHC.

- La recherche suggère que la this compound peut avoir des effets anti-inflammatoires. Elle pourrait potentiellement moduler les réponses immunitaires et réduire l'inflammation dans certaines conditions .

- Le composé a été étudié pour son potentiel en tant qu'agent anticancéreux. Il peut interférer avec la croissance et la prolifération des cellules cancéreuses . Des recherches supplémentaires sont nécessaires pour explorer son efficacité contre des types spécifiques de cancer.

- Certaines études indiquent que les dérivés de la this compound pourraient agir comme des ligands du récepteur cannabinoïde CB2 dans le système nerveux central . Cela suggère un rôle possible dans les troubles neurologiques, bien que des investigations supplémentaires soient nécessaires.

- Les inhibiteurs du facteur Xa sont essentiels pour prévenir la formation de thrombus. Les dérivés de la this compound ont été explorés comme inhibiteurs potentiels du facteur Xa . Leur impact sur la santé cardiovasculaire mérite une exploration plus approfondie.

- Les antagonistes Y5, qui sont des agents anti-obésité potentiels, ont été étudiés. Certains azaindoles fluorés liés à la this compound entrent dans cette catégorie . Ces composés peuvent jouer un rôle dans la gestion des troubles métaboliques.

Activité Antivirale

Effets Anti-Inflammatoires

Potentiel Anticancéreux

Troubles Neurologiques

Applications Cardiovasculaires

Troubles Métaboliques

Mécanisme D'action

Target of Action

5-Fluorotubercidin is known to target uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

The compound interacts with its target, uridine phosphorylase, and inhibits its function . This interaction results in the disruption of the pyrimidine salvage pathway, affecting the synthesis of nucleotides necessary for DNA and RNA production.

Biochemical Pathways

5-Fluorotubercidin affects the pyrimidine salvage pathway, which is responsible for the recycling of pyrimidines to form nucleotides . The inhibition of uridine phosphorylase disrupts this pathway, leading to a decrease in nucleotide synthesis. This can result in the inhibition of DNA and RNA synthesis, affecting cell growth and proliferation.

Pharmacokinetics

Studies on similar compounds like 5-fluorouracil suggest that these types of drugs can have significant pharmacokinetic variability Factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly impact the bioavailability of the drug

Result of Action

The primary result of 5-Fluorotubercidin’s action is the inhibition of cell growth and proliferation. By disrupting the pyrimidine salvage pathway and subsequently inhibiting DNA and RNA synthesis, the compound can effectively halt the growth of cells . This makes it a potential candidate for use in anti-cancer therapies.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-fluorotubercidin are intriguing. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, TubE specifically utilizes phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine for the precise construction of the deazapurine nucleoside scaffold . Moreover, TubD functions as an NADPH-dependent reductase, catalyzing irreversible reductive deamination . Finally, TubG acts as a Nudix hydrolase, preferring Co 2+ for the maintenance of maximal activity, and is responsible for the tailoring hydrolysis step leading to 5-fluorotubercidin .

Cellular Effects

The cellular effects of 5-fluorotubercidin are diverse and significant. It has been shown to have a profound impact on various types of cells and cellular processes. For instance, it has been found to have broad-spectrum antitumor effects . The oral absorption of 5-fluorotubercidin is incomplete with a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects .

Molecular Mechanism

The molecular mechanism of action of 5-fluorotubercidin is complex and multifaceted. It is thought to bind to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression contribute to its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can change over time, and this is likely to include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-fluorotubercidin can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Specific studies detailing the dosage effects of 5-fluorotubercidin in animal models are currently lacking.

Metabolic Pathways

The metabolic pathways that 5-fluorotubercidin is involved in are complex. It is known that 5-fluorotubercidin follows the same facilitated-transport system as uracil, adenine, and hypoxanthine

Transport and Distribution

The transport and distribution of 5-fluorotubercidin within cells and tissues are critical aspects of its function. It shares the same facilitated-transport system as uracil, adenine, and hypoxanthine . In human erythrocytes, 5-fluorotubercidin and uracil exhibited similar saturable and nonsaturable components of influx .

Subcellular Localization

The subcellular localization of a protein is often tied to its function, so it’s important to determine where the protein of interest resides .

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRZKBNCONNKPI-IOSLPCCCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

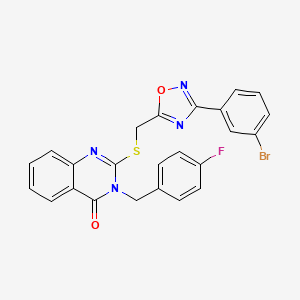

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2441790.png)

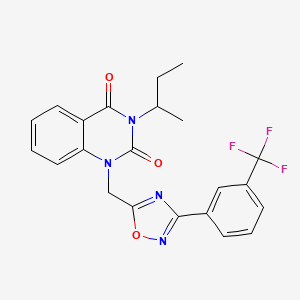

![1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2441792.png)

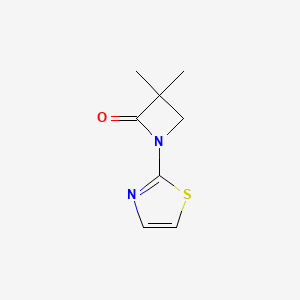

![N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441796.png)

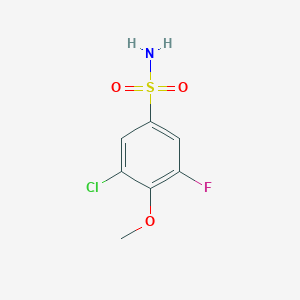

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2441798.png)